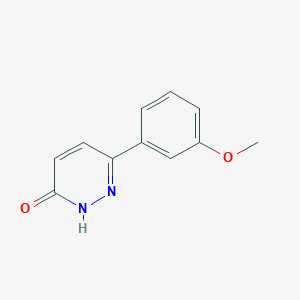

6-(3-methoxyphenyl)pyridazin-3(2H)-one

Description

Significance of the Pyridazinone Scaffold as a Privileged Pharmacophore in Drug Discovery

The term "privileged scaffold" is bestowed upon molecular frameworks that are capable of binding to multiple biological targets with high affinity, thereby serving as a versatile template for the design of novel drugs. The pyridazinone nucleus unequivocally fits this description. mdpi.com Its widespread presence in compounds targeting a diverse array of receptors and enzymes underscores its importance in medicinal chemistry. The ability of the pyridazinone ring to engage in various non-covalent interactions, such as hydrogen bonding and pi-stacking, contributes to its promiscuous yet specific binding capabilities. This inherent versatility allows for the generation of large libraries of compounds with diverse pharmacological profiles, accelerating the drug discovery process.

Overview of Pharmacological Versatility and Therapeutic Applications of Pyridazinone Derivatives

The therapeutic potential of pyridazinone derivatives is remarkably broad, spanning a wide range of disease areas. scispace.comsarpublication.com These compounds have been extensively investigated and have shown promise as:

Cardiovascular Agents: Certain pyridazinone derivatives have demonstrated significant cardiotonic, antihypertensive, and antiplatelet activities. sarpublication.comnih.gov They can act as vasodilators, offering potential treatments for hypertension and other cardiovascular disorders. nih.govrsc.org

Anti-inflammatory and Analgesic Agents: A significant number of pyridazinone analogues have been synthesized and evaluated for their anti-inflammatory and analgesic properties. sarpublication.com Some of these compounds exhibit their effects through the inhibition of cyclooxygenase (COX) enzymes, similar to non-steroidal anti-inflammatory drugs (NSAIDs).

Anticancer Agents: The pyridazinone scaffold is a key component in a number of compounds with potent anticancer activity. scispace.com These derivatives can exert their effects through various mechanisms, including the inhibition of kinases and other enzymes crucial for cancer cell proliferation.

Antimicrobial Agents: Researchers have also explored the potential of pyridazinone derivatives as antibacterial and antifungal agents. sarpublication.com

Central Nervous System (CNS) Agents: The versatility of the pyridazinone structure extends to the central nervous system, with some derivatives showing anticonvulsant and antidepressant activities. sarpublication.com

This wide spectrum of biological activities highlights the immense therapeutic potential harbored within the pyridazinone scaffold. sarpublication.com

Research Focus on 6-(3-methoxyphenyl)pyridazin-3(2H)-one and its Analogues

Within the vast family of pyridazinone derivatives, specific substitution patterns can lead to enhanced potency and selectivity for a particular biological target. The compound This compound represents a specific area of interest within this field. The presence of the 3-methoxyphenyl (B12655295) group at the 6-position of the pyridazinone ring is a key structural feature that can significantly influence its pharmacological profile.

While detailed research specifically on this compound is not extensively documented in publicly available literature, the biological activities of its closely related analogues, particularly those bearing a methoxyphenyl substituent, have been a subject of investigation. These studies provide valuable insights into the potential therapeutic applications of this class of compounds.

Research into analogues has revealed a range of biological activities, with a notable emphasis on cardiovascular and anti-inflammatory effects. The position of the methoxy (B1213986) group on the phenyl ring, as well as other substitutions on the pyridazinone core, plays a crucial role in determining the specific pharmacological action and potency of the compound.

Below are data tables summarizing the reported biological activities of various 6-(methoxyphenyl)pyridazin-3(2H)-one analogues and other related derivatives.

| Compound/Analogue | Specific Activity | Key Findings | Reference |

|---|---|---|---|

| 4-methoxyphenylhydrazide derivative | Vasorelaxant | Exhibited promising vasorelaxant activity with an IC50 of 1.204 μM. | nih.gov |

| 6-(4-methoxyphenyl)-pyridazinone derivatives with acetamide (B32628) and propanamide moieties | Analgesic | Demonstrated good analgesic activity. | sarpublication.com |

| 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives | Cardiotonic | Several derivatives showed a clear cardiotonic effect. | nih.gov |

| Compound/Analogue | Specific Activity | Key Findings | Reference |

|---|---|---|---|

| 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted benzal)hydrazones | Analgesic and Anti-inflammatory | Some compounds were more potent than standard drugs like aspirin (B1665792) and indomethacin. | sarpublication.com |

| Pyridazin-3(2H)-one derivatives | COX-2 Inhibitors | Certain derivatives exhibited potent and selective COX-2 inhibiting properties. | |

| 6-(4-methoxyphenyl)-pyridazinone derivatives | Analgesic | Carrying acetamide and propanamide moieties at position 2 showed good analgesic activity. | sarpublication.com |

The structure-activity relationship (SAR) studies of these analogues indicate that the nature and position of the substituent on the phenyl ring at the 6-position are critical for activity. The electron-donating methoxy group, in particular, can influence the electronic properties of the molecule and its interaction with biological targets. Further research is warranted to fully elucidate the pharmacological profile of this compound and to explore its therapeutic potential. The synthesis and evaluation of a focused library of analogues with systematic variations of the substitution pattern would be a logical next step in this promising area of medicinal chemistry.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(3-methoxyphenyl)-1H-pyridazin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-15-9-4-2-3-8(7-9)10-5-6-11(14)13-12-10/h2-7H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOQOBALQFJEZHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NNC(=O)C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201284213 | |

| Record name | 6-(3-Methoxyphenyl)-3(2H)-pyridazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201284213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76970-15-5 | |

| Record name | 6-(3-Methoxyphenyl)-3(2H)-pyridazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76970-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(3-Methoxyphenyl)-3(2H)-pyridazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201284213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Exploration of Biological Activities and Pharmacological Potentials of 6 3 Methoxyphenyl Pyridazin 3 2h One and Its Derivatives

Anticancer Research Investigations

The pyridazinone scaffold is recognized as a "wonder nucleus" due to the diverse pharmacological activities its derivatives exhibit, including anticancer properties. sarpublication.com The structural features of these compounds allow for various modifications, leading to the development of potent and selective anticancer agents. researchgate.net

Antiproliferative Activity Studies in Various Cancer Cell Lines

Derivatives of 6-aryl-pyridazin-3(2H)-one have shown significant antiproliferative activity against a broad spectrum of human cancer cell lines. For instance, a study of sixteen newly synthesized 6-aryl-2-(p-(methanesulfonyl)phenyl)-4,5-dihydropyridazi-3(2H)-ones revealed that eleven of these compounds exhibited notable antiproliferative activity against 60 different human cancer cell lines, as determined by the National Cancer Institute (NCI). nih.gov One particular compound from this series demonstrated remarkable activity, with a GI50 (concentration causing 50% growth inhibition) of less than 1 μM in 36 of the tested human tumor cell lines. nih.gov Another compound also showed promising results, with a GI50 of less than 1 μM against 20 different cancer cell lines. nih.gov

Furthermore, novel 3,6-disubstituted pyridazine (B1198779) derivatives have been designed and synthesized, with some compounds showing broad-spectrum antiproliferative activity. One such compound exhibited high inhibitory activity against renal and breast cancer cell lines, with 97.91% inhibition on the A498 renal cancer cell line and 79.98% on the T-47D breast cancer cell line. nih.gov Another study on 3,6-disubstituted pyridazines reported that all tested compounds effectively inhibited the growth of the T-47D breast cancer cell line, with IC50 values ranging from 0.43 to 15.76 µM. tandfonline.com

The antiproliferative effects of pyridazinone derivatives have also been observed in osteosarcoma cells. Certain pyridazinone compounds were found to limit the cell proliferation and survival of osteosarcoma cell lines in a cell-dependent manner. nih.gov Additionally, some 6-substituted pyridazinone derivatives have shown modest activity against the MCF-7 breast cancer cell line. The anticancer potential of these compounds is further highlighted by the development of novel pyridazin-3(2H)-one-based guanidine (B92328) derivatives, which have been explored for their antiproliferative activity in NCI-H460, A2780, and MCF-7 cancer cell lines. nih.gov

Table 1: Antiproliferative Activity of Selected Pyridazinone Derivatives

| Compound Type | Cancer Cell Line(s) | Activity (IC50/GI50) | Reference |

|---|---|---|---|

| 6-aryl-2-(p-(methanesulfonyl)phenyl)-4,5-dihydropyridazi-3(2H)-ones | 60 human cancer cell lines | < 1 µM for some compounds | nih.gov |

| 3,6-disubstituted pyridazines | T-47D (breast cancer) | 0.43 - 15.76 µM | tandfonline.com |

| Pyridazinone derivatives | Osteosarcoma cell lines | Dose-dependent reduction in metabolic activity | nih.gov |

| 6-substituted pyridazinones | MCF-7 (breast cancer) | Modest activity |

Cell Cycle Modulation Research in Cancer Models

The ability of pyridazinone derivatives to interfere with the cell cycle of cancer cells is a key aspect of their anticancer mechanism. Research has shown that certain pyridazinone-based compounds can induce cell cycle arrest, thereby inhibiting tumor growth. For example, a study on pyridazinone-based diarylurea derivatives found that one compound induced G0–G1 phase cell cycle arrest in the A549/ATCC non-small cell lung cancer cell line, increasing the cell population in this phase from 85.41% to 90.86%. rsc.orgnih.gov

Another investigation into 3,6-disubstituted pyridazines explored their effects on cell cycle progression in breast cancer cell lines (T-47D and MDA-MB-231) to understand the cellular mechanisms behind their cytotoxic activity. tandfonline.com While direct studies on 6-(3-methoxyphenyl)pyridazin-3(2H)-one are limited, the consistent observation of cell cycle modulation by its analogues suggests that this is a common mechanism of action for this class of compounds. For instance, a pyridazinone derivative, Pyr-1, was found to disrupt cell cycle progression in acute promyelocytic leukemia HL-60 cells. nih.gov

Apoptosis Induction Studies

Inducing apoptosis, or programmed cell death, is a primary goal of many cancer therapies. Pyridazinone derivatives have been shown to be potent inducers of apoptosis in various cancer cell lines. The cytotoxic effect of a highly effective pyridazin-3(2H)-one derivative was linked to the induction of apoptosis in breast cancer cells, as confirmed by the annexin-V FITC staining technique. scribd.com

In a study involving a novel pyridazinone derivative, Pyr-1, apoptosis was induced in acute promyelocytic leukemia cells. This was confirmed through the observation of several apoptotic hallmarks, including phosphatidylserine (B164497) externalization, mitochondrial depolarization, caspase-3 activation, and DNA fragmentation. nih.gov Furthermore, gene expression analysis of a pyridazinone-based diarylurea derivative revealed an upregulation of the pro-apoptotic genes p53 and Bax, and a downregulation of the anti-apoptotic gene Bcl-2, further supporting the role of these compounds in promoting apoptosis. rsc.orgnih.gov The development of new pyrazoline derivatives bearing a phenyl pyridazine core has also led to the identification of new apoptosis inducers. nih.gov

Inhibition of Cancer Cell Motility Research

The ability of cancer cells to migrate and invade surrounding tissues is a critical step in metastasis. Some pyridazinone derivatives have been investigated for their potential to inhibit these processes. In a study on osteosarcoma cells, pyridazinone compounds were shown to decrease cell motility and migration in vitro. One of the tested compounds induced a trend to decrease migration at a concentration of 50 µM, and also decreased the percentage of wound closure in migration assays. nih.gov These findings suggest that pyridazinone derivatives may have the potential to interfere with the metastatic spread of cancer.

Gene Expression Analysis in Anticancer Studies

Understanding the changes in gene expression induced by a compound can provide valuable insights into its mechanism of action. In the context of anticancer research, gene expression analysis of cells treated with pyridazinone derivatives has revealed effects on genes that regulate apoptosis. Specifically, a pyridazinone-based diarylurea derivative was found to upregulate the expression of the pro-apoptotic genes p53 and Bax, while downregulating the anti-apoptotic gene Bcl-2 in a non-small cell lung cancer cell line. rsc.orgnih.gov This modulation of apoptosis-related genes provides a molecular basis for the observed pro-apoptotic effects of these compounds. Another study on a pyridazinone derivative, Pyr-1, showed an overexpression of the stress-related hmox-1 gene. nih.gov

Cardiovascular System Research

In addition to their anticancer properties, pyridazinone derivatives have been extensively studied for their effects on the cardiovascular system. mdpi.commdpi.com Many of these compounds exhibit vasodilator and antihypertensive properties, making them promising candidates for the treatment of cardiovascular diseases. nih.gov

The vasorelaxant activity of 6-phenylpyridazin-3(2H)-one based derivatives has been a particular focus of research. A study synthesizing and screening various derivatives found that several compounds exhibited potent to mild vasorelaxant activity, with some being significantly more active than the standard drug hydralazine (B1673433). The most active compounds identified were an acid derivative, its ester analog, and a 4-methoxyphenylhydrazide derivative, with EC50 values of 0.339, 1.225, and 1.204 μM, respectively, compared to hydralazine's EC50 of 18.210 μM. researchgate.netnih.govproquest.com This suggests that the 6-phenylpyridazin-3(2H)-one scaffold is a promising starting point for the development of new vasorelaxants. researchgate.netnih.gov

Further research into novel pyridazin-3-one derivatives has identified compounds with superior aortic vasorelaxant activity. nih.gov Some of these compounds also demonstrated a remarkable increase in the expression of endothelial nitric oxide synthase (eNOS) mRNA and an up-levelling of nitric oxide, which are key factors in vasodilation. nih.gov The cardiovascular effects of other pyridazinone derivatives, such as Pimobendan, which has both vasodilator and positive inotropic properties, have also been well-documented. sarpublication.com

Table 2: Vasorelaxant Activity of Selected 6-phenylpyridazin-3(2H)-one Derivatives

| Derivative | Activity (EC50 in µM) | Comparison to Hydralazine (EC50 ≈ 18.21 µM) | Reference |

|---|---|---|---|

| Acid derivative (5) | 0.339 | More potent | researchgate.netnih.gov |

| Ester analog (4) | 1.225 | More potent | researchgate.netnih.gov |

| 4-methoxyphenylhydrazide derivative (10c) | 1.204 | More potent | researchgate.netnih.gov |

Vasodilatory Activity Research

The search for new vasorelaxants is a critical area of research for managing cardiovascular diseases like hypertension. nih.govresearchgate.net Pyridazin-3(2H)-one derivatives have emerged as a promising class of compounds with significant vasodilatory potential. nih.gov

Research has shown that various 6-phenyl-3-pyridazinone based derivatives exhibit vasorelaxant activity. nih.govresearchgate.net In one study, a series of these compounds were synthesized and screened for their ability to relax rat thoracic aortic rings. The results indicated a range of potencies, with some derivatives showing more potent activity than the standard drug, hydralazine. nih.govresearchgate.net For instance, a 4-methoxyphenylhydrazide derivative demonstrated promising vasorelaxant activity with an IC₅₀ of 1.204 μM. nih.gov Another study found that an acid derivative and its ester analog were particularly active, with EC₅₀ values of 0.339 μM and 1.225 μM, respectively, compared to hydralazine's EC₅₀ of 18.210 μM. nih.govresearchgate.net These findings suggest that the 6-phenylpyridazin-3(2H)-one structure is a viable starting point for designing new and effective vasorelaxants. nih.govresearchgate.net

| Compound Derivative | EC₅₀ / IC₅₀ (μM) | Reference Compound | Reference EC₅₀ / IC₅₀ (μM) | Source |

|---|---|---|---|---|

| Acid Derivative | 0.339 | Hydralazine | 18.210 | nih.govresearchgate.net |

| Ester Analog of Acid Derivative | 1.225 | Hydralazine | 18.210 | nih.govresearchgate.net |

| 4-methoxyphenylhydrazide Derivative | 1.204 | - | - | nih.gov |

| N,O-dibenzyl Derivative | 35.3 | - | - | nih.gov |

| 6-fluoroarylpyridazinone Derivative | 0.250 | Prazosin | 0.487 | nih.gov |

Antihypertensive Activity Studies

Building on their vasodilatory properties, pyridazinone derivatives have been extensively investigated for their potential as antihypertensive agents. nih.govscielo.br Vasodilators are a key class of drugs used to treat hypertension by relaxing the smooth muscles in blood vessel walls. nih.gov

Studies have shown that certain pyridazinone derivatives can effectively reduce mean arterial blood pressure. For example, 6-phenyl-2-(morpholin-4-ylmethyl)-4,5-dihydropyridazin-3(2H)-one was reported to have more potent antihypertensive activity than hydralazine. nih.gov In another study, novel dihydropyridazin-3(2H)-ones were synthesized and evaluated using the tail-cuff method. Two compounds were able to lower the mean arterial blood pressure by 41.84% and 40.98%, which was comparable to the effects of propranolol (B1214883) (41.40%) and hydralazine (40.76%). nih.gov The mechanism for this activity is linked to the inhibition of inositol (B14025) triphosphate (IP3)-induced calcium release from smooth muscle cells, leading to vasodilation and a reduction in peripheral vascular resistance. nih.gov

| Compound | Mean Arterial Blood Pressure (MABP) Reduction (%) | Reference Compound | Reference MABP Reduction (%) | Source |

|---|---|---|---|---|

| Compound 11 | 41.84 | Propranolol | 41.40 | nih.gov |

| Compound 12 | 40.98 | Hydralazine | 40.76 | nih.gov |

Cardiotonic Activity Investigations

Certain pyridazinone derivatives have been identified as potent positive inotropic agents, making them of interest for the treatment of congestive heart failure. nih.govlookchem.com These compounds increase myocardial contractility, often with minimal impact on heart rate and blood pressure. lookchem.com

Research into 6-(substituted 1H-imidazol-4(5)-yl)-3(2H)-pyridazinones revealed that specific isomers are potent cardiotonic agents. nih.gov Specifically, the 1H-imidazol-4-yl regioisomers, such as 4,5-dihydro-6-(1-methyl-2-phenyl-1H-imidazol-4-yl)-3(2H)-pyridazinone and 6-(1-methyl-2-phenyl-1H-imidazol-4-yl)-3(2H)-pyridazinone, showed strong positive inotropic effects. nih.gov In contrast, their corresponding 1H-imidazol-5-yl regioisomers were only weakly active. nih.gov The potent activity of these compounds is linked to their ability to inhibit cardiac phosphodiesterase fraction III. nih.gov The 6-phenylpyridazin-3(2H)-one molecule itself has also been identified as a cardiotonic agent. researchgate.net

Antiplatelet Activity Research

The investigation of pyridazinone derivatives has also extended to their effects on platelet aggregation. nih.govresearchgate.net A series of 5-substituted-6-phenyl-3(2H)-pyridazinones were synthesized and evaluated as potential antiplatelet drugs. nih.gov The research identified that compounds containing a 3-phenyl-3-oxo-propenyl fragment or a phenylthio group at the 5-position of the pyridazinone ring were the most active in inhibiting platelet aggregation. nih.gov Another study also highlighted 6-aryl-3(2H)pyridazinones as potent antiplatelet agents. researchgate.net

Anti-inflammatory and Analgesic Activity Investigations

Beyond cardiovascular applications, the pyridazinone scaffold has been recognized as a valuable structure for developing novel anti-inflammatory and analgesic drugs. researchgate.netnih.gov A significant number of 6-aryl-pyridazin-3(2H)one derivatives have been reported to possess both anti-inflammatory and analgesic properties. scielo.br

Anti-inflammatory Research Models

The anti-inflammatory potential of pyridazinone derivatives has been demonstrated in various preclinical models. scielo.brnih.gov A common method used is the carrageenan-induced hind paw edema model in rats. scielo.br In this model, the ability of a compound to reduce swelling is measured over time. Studies on 6-(3'-nitrophenyl)-2,3,5-trihydro pyridazin-3-one derivatives showed that several compounds provided high protection against induced edema. scielo.br

Other research has explored the mechanisms behind these anti-inflammatory effects. Some pyridazinone derivatives have been found to inhibit cyclooxygenase 2 (COX-2), a key enzyme in the inflammatory pathway. nih.gov Additionally, some derivatives act as agonists for N-formyl peptide receptors (FPRs), which are involved in modulating inflammatory responses in leukocytes. semanticscholar.org For instance, a pyrazolone-based FPR agonist demonstrated anti-inflammatory effects in murine ear inflammation and air-pouch models. nih.govsemanticscholar.org

| Compound | Activity in Carrageenan-Induced Edema Model | Source |

|---|---|---|

| Compound 4b | High protection | scielo.br |

| Compound 4d | High protection | scielo.br |

| Compound 4f | High protection | scielo.br |

| Compound 4a | Less potent | scielo.br |

| Compound 4c | Less potent | scielo.br |

| Compound 4e | Less potent | scielo.br |

Analgesic and Antinociceptive Activity Studies

The pain-relieving properties of pyridazinone derivatives have been evaluated using several standard models for analgesia and antinociception. scielo.brnih.gov The hot plate model in mice, which measures response to a thermal pain stimulus, is frequently used. scielo.brnih.gov In a study of 6-(3'-nitrophenyl)pyridazin-3-one derivatives, all tested compounds exhibited analgesic activity that increased over a 120-minute period. scielo.br

Another model, the modified Koster test (abdominal constriction test), uses a chemical stimulus to induce pain. nih.govnih.gov Research on a series of 3-pyridazinones carrying a 4-(4-fluorophenyl) piperazine (B1678402) moiety found this compound to be the most active, with most derivatives in the series showing greater activity than aspirin (B1665792). nih.gov The mechanism of action for some of these compounds may involve the noradrenergic and/or serotoninergic systems. nih.gov

Modulation of Interleukin-1 Beta (IL-1β) Production

Interleukin-1β (IL-1β) is a key pro-inflammatory cytokine that plays a critical role in various inflammatory diseases. nih.govfrontiersin.org Its modulation is a significant therapeutic target for developing anti-inflammatory agents. Research into pyridazinone scaffolds has revealed their potential to interfere with IL-1β production.

A study focused on new 5,6-bis(4-methoxyphenyl)-2H-pyridazin-3-one derivatives demonstrated their ability to inhibit the production of IL-1β. nih.gov In this research, several synthesized compounds exhibited potent inhibitory activity against IL-1β production in HL-60 cells that were stimulated with lipopolysaccharide (LPS). nih.gov The investigation highlighted the structure-activity relationships of these pyridazinone derivatives, identifying them as potential leads for novel anti-inflammatory drugs. nih.gov The ability of these compounds to suppress a key mediator of inflammation underscores the therapeutic potential of the pyridazinone core structure in conditions where IL-1β is pathologically elevated. nih.govnih.gov

Antimicrobial Activity Research

The pyridazinone nucleus is recognized as a "wonder nucleus" in medicinal chemistry due to the wide spectrum of biological activities its derivatives possess, including significant antimicrobial properties. sarpublication.comnih.gov Numerous studies have explored the synthesis of pyridazinone derivatives to develop novel agents against various pathogens. biomedpharmajournal.orgnih.govnih.gov These compounds have demonstrated a broad range of activities, encompassing antibacterial, antifungal, and antiviral effects. sarpublication.comscispace.com The versatility of the pyridazinone ring allows for chemical modifications that can enhance its antimicrobial potency and spectrum. biomedpharmajournal.org For instance, a series of diarylurea derivatives based on pyridazinone scaffolds were developed as agents with dual antimicrobial and anticancer properties. nih.govnih.gov

Derivatives of the 6-phenylpyridazin-3(2H)-one core structure have been a subject of extensive antibacterial research. Studies have shown that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria. biomedpharmajournal.orgmdpi.com

In one study, novel pyridazinone derivatives were synthesized and tested against a panel of bacteria, with several compounds showing significant activity. mdpi.com For example, Compound 7 and Compound 13 were effective against all tested strains, including S. aureus (MRSA), P. aeruginosa, and A. baumannii, with Minimum Inhibitory Concentration (MIC) values ranging from 3.74 to 8.92 µM. mdpi.com Another derivative, Compound 3 , was found to be the most active against Gram-positive bacteria, with an MIC value of 4.52 µM against S. aureus (MRSA). mdpi.com

Another investigation involving different derivatives screened compounds for their activity against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Staphylococcus pyogenes. biomedpharmajournal.org The results, measured by the zone of inhibition, indicated that some derivatives possessed excellent antibacterial properties. biomedpharmajournal.org For instance, compound IIIa showed excellent activity against S. pyogenes and E. coli. biomedpharmajournal.org Research has also identified pyridazinone-based diarylurea derivatives, such as compound 10h , which exhibited potent activity against Staphylococcus aureus with an MIC of 16 μg/mL. nih.gov

Table 1: Antibacterial Activity of Selected Pyridazinone Derivatives

| Compound | Bacterial Strain | MIC (µM) | Reference |

|---|---|---|---|

| 3 | S. aureus (MRSA) | 4.52 | mdpi.com |

| 7 | E. coli | 7.8 | mdpi.com |

| 7 | S. aureus (MRSA) | 7.8 | mdpi.com |

| 7 | S. typhimurium | 7.8 | mdpi.com |

| 7 | A. baumannii | 7.8 | mdpi.com |

| 13 | A. baumannii | 3.74 | mdpi.com |

| 13 | P. aeruginosa | 7.48 | mdpi.com |

| 10h | S. aureus | 16 µg/mL | nih.gov |

The antifungal potential of pyridazinone derivatives has been well-documented, with various analogues showing efficacy against a range of fungal pathogens. biomedpharmajournal.orgscispace.comresearchgate.net Research has focused on modifying the pyridazinone scaffold to enhance its fungicidal properties. nih.govresearchgate.net

One study synthesized a series of 5-chloro-6-phenylpyridazin-3(2H)-one derivatives and tested them against several plant pathogenic fungi. nih.govresearchgate.net Several of these compounds displayed good antifungal activities against Gibberella zeae, Fusarium oxysporum, and Cytospora mandshurica in preliminary tests. nih.govresearchgate.net For example, at a concentration of 50 µg/mL, compound 7c inhibited the growth of G. zeae by 60.5%, while compound 3e inhibited F. oxysporum by 53.2%. researchgate.net

In other research, pyridazinone-based diarylurea derivatives were evaluated, with compound 8g showing significant activity against Candida albicans with a Minimum Inhibitory Concentration (MIC) of 16 μg/mL. nih.gov Additionally, certain synthesized 6-phenyl–pyridazine-3-one derivatives were tested against Aspergillus niger and Candida albicans, with some showing very good antifungal activity compared to the standard drug Fluconazole. biomedpharmajournal.org

Table 2: Antifungal Activity of Selected Pyridazinone Derivatives

| Compound | Fungal Strain | Inhibition (%) at 50 µg/mL | Reference |

|---|---|---|---|

| 3d | G. zeae | 50.3 | researchgate.net |

| 3e | F. oxysporum | 53.2 | researchgate.net |

| 3f | G. zeae | 57.9 | researchgate.net |

| 3h | F. oxysporum | 50.9 | researchgate.net |

| 7c | G. zeae | 60.5 | researchgate.net |

| 7c | C. mandshurica | 51.3 | researchgate.net |

| 8g | C. albicans | MIC = 16 µg/mL | nih.gov |

The pyridazinone core is considered a valuable scaffold in the development of antiviral agents. sarpublication.com Research has demonstrated that derivatives of this structure possess inhibitory activity against various viruses, including Human Immunodeficiency Virus (HIV) and Hepatitis A Virus (HAV). nih.govnih.govnih.gov

A study involving the synthesis of a series of pyridazine compounds revealed that most of them possess anti-HIV activity. nih.gov The primary bioassay results from this work indicated that certain rearranged compounds exhibited a relatively higher inhibitory effect against HIV. nih.gov

Further research has expanded the scope of antiviral testing to other viruses. A series of new pyridazine derivatives were synthesized and evaluated for their activity against Hepatitis A Virus (HAV). nih.govresearchgate.net In these studies, a plaque reduction assay was used to determine the antiviral efficacy. One compound, 4-(4-chlorophenylamino)-6-phenyl-1,2-dihydropyridazino[4,3-e] biomedpharmajournal.orgmdpi.comnih.govtriazine-3(4H)-thione (10 ), showed a higher inhibitory effect than the positive control, amentadine, at all tested concentrations. nih.gov The mechanism of action for this compound was determined to be a high virucidal effect, likely through binding to the HAV capsid and inactivating the virus. nih.gov

Tuberculosis remains a significant global health challenge, necessitating the development of new therapeutic agents. Pyridazinone derivatives have emerged as a promising class of compounds in the search for new antimycobacterial drugs. sciepub.com

In one study, a series of 6-aryl-4,5-dihydropyridazin-3(2H)-one compounds (2a-f ) were synthesized and evaluated for their in-vitro antitubercular activity against Mycobacterium tuberculosis H37Rv using the Microplate Alamar Blue Assay (MABA) method. sciepub.com The results showed that all the tested compounds had antimycobacterial activity. The minimum inhibitory concentration (MIC) for compounds 2e and 2f was 12.5 μg/ml, while the remaining compounds showed an MIC of 25 μg/ml. sciepub.com Although these values were higher than those for the reference drugs Isoniazid (B1672263) and Pyrazinamide (3.12 μg/ml), they indicate that the pyridazinone scaffold is a viable starting point for developing more potent antitubercular agents. sciepub.com

Another study also synthesized a series of 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(substituted/nonsubstituted acetophenone) hydrazone derivatives and tested them in vitro against M. tuberculosis H37Rv, confirming the potential of this chemical class. researchgate.net

Table 3: Antimycobacterial Activity of 6-Aryl Pyridazine-3(2H)-One Derivatives

| Compound | Minimum Inhibitory Concentration (MIC) vs. M. tuberculosis H37Rv (µg/mL) | Reference |

|---|---|---|

| 2a | 25 | sciepub.com |

| 2b | 25 | sciepub.com |

| 2c | 25 | sciepub.com |

| 2d | 25 | sciepub.com |

| 2e | 12.5 | sciepub.com |

| 2f | 12.5 | sciepub.com |

| Isoniazid (Standard) | 3.12 | sciepub.com |

| Pyrazinamide (Standard) | 3.12 | sciepub.com |

| Streptomycin (Standard) | 6.25 | sciepub.com |

Neurological and Central Nervous System Activity Investigations

Pyridazinone derivatives have been investigated for a variety of pharmacological effects on the central nervous system (CNS), showing potential for treating neurological disorders such as epilepsy, Parkinson's disease, and Alzheimer's disease. sciepub.comnih.govnih.gov

Research has demonstrated the anticonvulsant properties of 6-aryl pyridazine-3(2H)-one derivatives. sciepub.com These compounds were evaluated in vivo and showed significant activity against seizures induced by both the maximal electroshock (MES) and isoniazid (INH) methods, with no signs of neurotoxicity at the tested doses. sciepub.com

Furthermore, pyridazinone derivatives have been developed as selective inhibitors of monoamine oxidase B (MAO-B). nih.gov Selective MAO-B inhibitors are used in the management of Parkinson's disease as they limit the degradation of dopamine (B1211576) in the CNS. nih.govmdpi.com Studies have confirmed that certain pyridazinone molecules are potent and selective MAO-B inhibitors with good permeability across the blood-brain barrier, making them promising candidates for treating neurodegenerative conditions. nih.gov

In the context of Alzheimer's disease, a multitarget-directed ligand approach has been used to design 2-aminoalkyl-6-(2-hydroxyphenyl)pyridazin-3(2H)-one derivatives. nih.gov These compounds were engineered to act as multifunctional agents, exhibiting significant inhibition of acetylcholinesterase (AChE), excellent antioxidant activity, and moderate inhibition of amyloid-beta (Aβ) peptide aggregation. An in vivo study in a mouse model demonstrated that a lead compound could effectively ameliorate cognitive dysfunction by simultaneously regulating the cholinergic system and oxidative stress. nih.gov

Anticholinesterase Activity (AChE and BuChE Inhibition)

Derivatives of this compound have been the subject of research for their potential as cholinesterase inhibitors, targeting both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are critical in the breakdown of the neurotransmitter acetylcholine (B1216132), and their inhibition is a key strategy in the management of conditions such as Alzheimer's disease.

A study involving a series of [3-(2/3/4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]methyl carbamate (B1207046) derivatives revealed significant inhibitory activity, particularly against BuChE. nih.gov The research highlighted that the 6-(2-methoxyphenyl)pyridazin-3(2H)-one scaffold is an important structural feature for this inhibitory action. nih.gov

One of the most potent compounds identified in this study was [3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]methyl heptylcarbamate (16c), which demonstrated a notable IC50 value of 12.8 µM for equine BuChE (eqBuChE). nih.gov In comparison, its inhibitory effect on electric eel AChE (EeAChE) was negligible, with no inhibition observed at a concentration of 100 µM. nih.gov This selectivity for BuChE is a significant finding, as BuChE's role in the progression of Alzheimer's disease is increasingly recognized. nih.gov

Further investigation into the mechanism of action through kinetic and molecular docking studies indicated that compound 16c and its hexylcarbamate analogue (14c) act as mixed-type inhibitors. nih.gov They are believed to bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of human BuChE (hBuChE) through stable hydrogen bonding and π-π stacking interactions. nih.gov

Another derivative, [3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]methyl (4-methylphenyl)carbamate (7c), was identified as the most active against EeAChE within the tested series, with 38.9% inhibition at 100 µM and an IC50 value of 34.5 µM for eqBuChE. nih.gov This compound was found to be a competitive inhibitor, binding to the CAS of hBuChE. nih.gov

The collective findings suggest that specific derivatives of the methoxyphenyl)pyridazin-3(2H)-one structure are promising candidates for the development of selective BuChE inhibitors for potential therapeutic applications in Alzheimer's disease. nih.gov

Table 1: Anticholinesterase Activity of 6-(methoxyphenyl)pyridazin-3(2H)-one Derivatives

| Compound Reference | Chemical Name | Target Enzyme | IC50 (µM) | % Inhibition (at 100 µM) | Notes |

| 16c nih.gov | [3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]methyl heptylcarbamate | eqBuChE | 12.8 | - | Most potent eqBuChE inhibitor in the series. Mixed-type inhibitor. |

| EeAChE | >100 | No inhibition | Selective for BuChE. | ||

| 14c nih.gov | [3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]methyl hexylcarbamate | eqBuChE | 35 | - | Mixed-type inhibitor. |

| EeAChE | >100 | No inhibition | Selective for BuChE. | ||

| 7c nih.gov | [3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]methyl (4-methylphenyl)carbamate | eqBuChE | 34.5 | - | Competitive inhibitor. |

| EeAChE | - | 38.9% | Most active against EeAChE in the series. | ||

| Donepezil nih.gov | (Reference Drug) | eqBuChE | 3.25 | - | Standard AChE inhibitor used for comparison. |

| EeAChE | 0.11 | - |

Anticonvulsant Activity Research

The pyridazinone scaffold, including derivatives of this compound, has been investigated for its potential anticonvulsant properties. Research in this area often employs preclinical models such as the maximal electroshock (MES) test and chemically induced seizure models to evaluate the efficacy of new compounds.

Studies on related 6-aryl-4-arylidene-4,5-dihydropyridazin-3(2H)-one derivatives have demonstrated significant anticonvulsant activity in the MES-induced convulsion model. For instance, compounds from the 6-(4-Cl-Phenyl)-4-arylidene-4,5-dihydropyridazin-3(2H)-one and 6-(4-CH3-Phenyl)-4-arylidene-4,5-dihydropyridazin-3(2H)-one series were found to exhibit notable anticonvulsant effects. The activity of these compounds is often compared to standard antiepileptic drugs like phenytoin (B1677684) (PHT) and sodium valproate (VPA). In these studies, the pyridazinone derivatives were effective in reducing the duration of the extensor phase of the seizure.

Another model used to assess anticonvulsant activity is the isoniazid (INH)-induced convulsion model. The same series of 6-(4-Cl-Phenyl)-4-arylidene-4,5-dihydropyridazin-3(2H)-one and 6-(4-CH3-Phenyl)-4-arylidene-4,5-dihydropyridazin-3(2H)-one derivatives also showed protective effects in this model. The research indicated that the methyl-substituted derivatives were generally more active than the chloro-substituted ones.

The structural features of pyridazinone derivatives, such as the presence of an aryl group and electron donor atoms in a specific spatial arrangement, are considered important for their anticonvulsant activity. The pyridazinone ring system aligns with these structural requirements, making it a promising scaffold for the development of new anticonvulsant agents.

Table 2: Anticonvulsant Activity of Representative Pyridazinone Derivatives

| Compound Series | Test Model | Key Findings | Reference Compound(s) |

| 6-(4-Cl-Phenyl)-4-arylidene-4,5-dihydropyridazin-3(2H)-one | MES-induced convulsions | Exhibited significant anticonvulsant activity by reducing the extensor phase. | Phenytoin, Sodium Valproate |

| 6-(4-CH3-Phenyl)-4-arylidene-4,5-dihydropyridazin-3(2H)-one | MES-induced convulsions | Showed significant anticonvulsant activity; methyl derivatives were more active than chloro derivatives. | Phenytoin, Sodium Valproate |

| 6-(4-Cl-Phenyl)-4-arylidene-4,5-dihydropyridazin-3(2H)-one | INH-induced convulsions | All tested compounds exhibited anticonvulsant activity. | Phenytoin, Sodium Valproate |

| 6-(4-CH3-Phenyl)-4-arylidene-4,5-dihydropyridazin-3(2H)-one | INH-induced convulsions | Methyl derivatives demonstrated higher activity compared to chloro derivatives. | Phenytoin, Sodium Valproate |

Antidepressant Activity Studies

The potential antidepressant-like effects of compounds structurally related to this compound have been explored, particularly those containing a methoxyphenylpiperazine moiety, which is a known pharmacophore in several centrally acting agents.

For example, a xanthone (B1684191) derivative, 6-methoxy-2-[4-(2-methoxyphenyl)piperazin-1-yl]-9H-xanthen-9-one (HBK-11), has been shown to produce antidepressant-like effects in preclinical models such as the forced swim test and the tail suspension test in mice. nih.gov The efficacy of this compound was comparable to that of the established antidepressant venlafaxine. nih.gov The mechanism of action for HBK-11 was suggested to involve the serotonergic system, specifically through the activation of 5-HT1A and 5-HT2A/C receptors. nih.gov

While this research was not conducted on a pyridazinone derivative directly, the presence of the methoxyphenylpiperazine group suggests that derivatives of this compound incorporating similar functionalities could also exhibit antidepressant properties. The pyridazine core itself is found in various biologically active compounds, and its combination with pharmacophores known to interact with central nervous system targets warrants further investigation for potential antidepressant activity.

Neuroprotective and Anti-Alzheimer's Disease Research

The investigation into this compound and its derivatives extends to their potential neuroprotective effects and utility in combating Alzheimer's disease. A primary avenue of this research is through the inhibition of cholinesterases, as detailed in the Anticholinesterase Activity section. The selective inhibition of butyrylcholinesterase (BuChE) by certain pyridazinone derivatives is particularly relevant, as BuChE activity increases in the brains of Alzheimer's patients, while acetylcholinesterase (AChE) activity tends to decrease. nih.gov Therefore, selective BuChE inhibitors are considered a promising therapeutic strategy for Alzheimer's disease. nih.gov

The ability of compounds like [3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]methyl heptylcarbamate to selectively inhibit BuChE suggests a potential role in modulating the cholinergic system in a manner beneficial for Alzheimer's patients. nih.gov

Furthermore, some pyridazinone derivatives have been reported to inhibit lipopolysaccharide (LPS)-induced neuroinflammation. researchgate.net Neuroinflammation is a key pathological feature of Alzheimer's disease, contributing to neuronal damage and cognitive decline. By mitigating neuroinflammatory processes, these compounds could offer a neuroprotective effect.

The formyl peptide receptors (FPRs), which are targeted by some pyridazinone derivatives, also have implications for Alzheimer's disease. For instance, the amyloid-β peptide (Aβ42), a hallmark of Alzheimer's pathology, is an agonist of FPRL1 (FPR2), and this interaction is believed to contribute to neuroinflammation by activating mononuclear phagocytes. nih.gov The development of FPR modulators based on the pyridazinone scaffold could therefore represent a novel approach to interfere with the inflammatory cascade in Alzheimer's disease.

Formyl Peptide Receptor (FPR) Agonist Research

A significant area of research for pyridazin-3(2H)-one derivatives has been their activity as agonists for formyl peptide receptors (FPRs). FPRs are a family of G protein-coupled receptors that play a crucial role in the innate immune system and inflammation.

Research has led to the identification of potent and selective FPR agonists from series of 6-methyl-2,4-disubstituted pyridazin-3(2H)-one derivatives. nih.gov For example, following a ligand-based drug design approach, a potent mixed formyl peptide receptor 1 (FPR1) and formyl peptide receptor-like 1 (FPRL1/FPR2) agonist (14a) and a potent and specific FPRL1 agonist (14x) were identified. nih.gov The structure-activity relationship studies revealed that an acetamide (B32628) side chain at the 2-position of the pyridazinone ring is essential for activity. nih.gov

These pyridazinone-based agonists have been shown to activate intracellular calcium mobilization and chemotaxis in human neutrophils. nih.gov The mixed FPR1/FPRL1 agonist 14h was found to be the most potent chemotactic agent with an EC50 of 0.6 µM. nih.gov

More recent studies have focused on developing pyridazin-3(2H)-one-based FPR agonists with biased agonism. mdpi.com This approach aims to selectively activate pro-survival signaling pathways, such as ERK1/2 phosphorylation, while minimizing detrimental effects like intracellular calcium mobilization. mdpi.com Compound 50 from one such study demonstrated an EC50 of 0.083 μM for ERK1/2 phosphorylation with a significant bias away from calcium mobilization at the human FPR1. mdpi.com This biased agonism could lead to more targeted therapeutic effects with a potentially better safety profile.

Table 3: Activity of Pyridazin-3(2H)-one Derivatives as Formyl Peptide Receptor (FPR) Agonists

| Compound Reference | Description | Target(s) | Activity | EC50 (µM) |

| 14a nih.gov | 6-methyl-2,4-disubstituted pyridazin-3(2H)-one derivative | FPR1/FPRL1 | Mixed Agonist | - |

| 14x nih.gov | 6-methyl-2,4-disubstituted pyridazin-3(2H)-one derivative | FPRL1 | Specific Agonist | - |

| 14h nih.gov | 6-methyl-2,4-disubstituted pyridazin-3(2H)-one derivative | FPR1/FPRL1 | Chemotaxis | 0.6 |

| Compound 50 mdpi.com | Functionalized pyridazin-3(2H)-one derivative | hFPR1 | ERK1/2 Phosphorylation | 0.083 |

Other Pharmacological Activity Research

Antidiabetic Activity Studies

The pyridazinone scaffold has been recognized for a wide array of biological activities, including potential antidiabetic effects. While specific studies focusing solely on this compound for antidiabetic activity are not extensively detailed in the provided context, the broader class of pyridazin-3(2H)-one derivatives has been reported to possess antidiabetic properties.

Research into the pharmacological potential of this class of compounds is ongoing, and their mechanism of action in the context of diabetes could involve various targets. The structural versatility of the pyridazinone core allows for modifications that could lead to interactions with key proteins involved in glucose metabolism and insulin (B600854) signaling.

Further investigation is required to specifically elucidate the antidiabetic potential of this compound and its derivatives, including in vitro and in vivo studies to determine their efficacy and mechanism of action.

Anti-Asthmatic Activity Research

The therapeutic potential of pyridazinone derivatives extends to the management of respiratory conditions such as asthma. While comprehensive research specifically targeting this compound is not extensively documented in the available literature, the broader class of pyridazinones has been recognized for its anti-asthmatic potential. researchgate.net The mechanism underlying this activity is often linked to the inhibition of phosphodiesterase (PDE) enzymes, particularly PDE3 and PDE4, which are involved in the inflammatory pathways of asthma.

Research in this area has led to the development of several pyridazinone-containing compounds with bronchodilatory and anti-inflammatory effects. These effects are crucial in the management of asthma, as they help to relieve bronchoconstriction and reduce the underlying inflammation in the airways. The anti-inflammatory actions of some pyridazinone derivatives have been attributed to the inhibition of cyclooxygenase (COX) enzymes. cu.edu.egnih.gov

Although direct evidence for the anti-asthmatic activity of this compound is limited, the known pharmacological profile of the pyridazinone scaffold suggests that this compound and its derivatives could be promising candidates for further investigation in this therapeutic area. Future studies could focus on evaluating their inhibitory effects on relevant PDE isoenzymes and their efficacy in preclinical models of asthma.

Alpha4 Integrin Receptor Antagonism Studies

Integrins are a family of cell adhesion receptors that play a critical role in the migration and activation of leukocytes, processes that are central to inflammatory responses. acs.org The alpha4 integrins, specifically α4β1 (also known as VLA-4) and α4β7, are key mediators in the recruitment of immune cells to sites of inflammation. acs.orgnih.gov Consequently, antagonists of these receptors are of significant interest for the treatment of various inflammatory and autoimmune diseases. frontiersin.orgmdpi.comdrugbank.com

Research has been conducted on a series of pyridazinone-functionalized phenylalanine analogues to explore their potential as alpha4 integrin receptor antagonists. nih.gov These studies aimed to inhibit the cellular adhesion mediated by the interaction of α4β1 with Vascular Cell Adhesion Molecule-1 (VCAM-1) and α4β7 with Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1). acs.orgnih.gov

Through systematic synthetic efforts and biological evaluation, potent dual antagonists of both α4β1 and α4β7 were identified from an amide subseries of these pyridazinone derivatives. nih.gov Furthermore, selective antagonists for the α4β7 integrin were discovered within urea (B33335) and carbamate-based subseries. nih.gov These findings highlight the tunability of the pyridazinone scaffold to achieve desired selectivity profiles.

The structure-activity relationship (SAR) studies in this context focused on modifications to both the pyridazinone ring and the N-acyl phenylalanine scaffold. nih.govnih.gov These investigations provided valuable insights into the structural requirements for potent antagonism. While the direct role of a 3-methoxyphenyl (B12655295) substituent at the 6-position of the pyridazinone ring was not explicitly detailed, the exploration of various substitutions on the pyridazinone core suggests that this modification could influence the antagonist activity. nih.govnih.gov The pharmacokinetic properties of selected compounds were also assessed in rats, demonstrating that prodrug strategies could be employed to improve oral bioavailability. nih.gov

Table 2: Investigated Pyridazinone Derivatives as Alpha4 Integrin Antagonists

| Compound Series | Target Selectivity | Key Findings | Reference |

| Amide Subseries | Dual α4β1 and α4β7 Antagonists | Potent dual inhibition of cellular adhesion mediated by both receptors. | nih.gov |

| Urea Subseries | Selective α4β7 Antagonists | Demonstrated selectivity for the α4β7 integrin. | nih.gov |

| Carbamate Subseries | Selective α4β7 Antagonists | Identified selective antagonists for α4β7. | nih.gov |

In vivo Toxicity Assessments for Research Compound Evaluation

The evaluation of potential toxicity is a critical step in the preclinical development of any new therapeutic agent. For pyridazinone derivatives, several studies have undertaken preliminary in vivo toxicity assessments to gauge their safety profiles.

In one study, the in vivo toxicity of pyridazinone scaffold-based molecules was evaluated in an orthotopic osteosarcoma model in mice. researchgate.netmdpi.com The results from this research indicated that the tested pyridazinone compounds did not exhibit signs of toxicity. researchgate.net This was evidenced by the stable body weight of the mice during the treatment period and the absence of any noticeable histological abnormalities in the liver and kidney tissues. researchgate.net

Another approach to assessing the preliminary toxicity of novel 3(2H)-pyridazinone derivatives has been the use of the Artemia salina (brine shrimp) lethality bioassay. nih.gov This assay is a simple, rapid, and cost-effective method for preliminary toxicity screening. For the tested pyridazinone derivatives, the LC50 values were found to be greater than 100 µg/mL, suggesting a low level of acute toxicity in this model. nih.gov

While these studies provide initial reassuring data on the toxicity of some pyridazinone derivatives, it is important to note that a comprehensive toxicological evaluation would be required for any specific compound, including this compound, intended for further development. Such an evaluation would typically involve a broader range of in vivo studies to assess acute, sub-chronic, and chronic toxicity, as well as genotoxicity and other potential adverse effects.

Table 3: Summary of In Vivo Toxicity Assessments of Pyridazinone Derivatives

| Study Model | Key Findings | Conclusion | Reference |

| Orthotopic Osteosarcoma Model (Mice) | No significant changes in body weight; no histological abnormalities in liver and kidney. | The tested pyridazinone compounds did not show in vivo toxicity in this model. | researchgate.net |

| Artemia salina Lethality Bioassay | LC50 values > 100 µg/mL. | The tested pyridazinone derivatives exhibited low acute toxicity. | nih.gov |

Mechanistic Investigations of 6 3 Methoxyphenyl Pyridazin 3 2h One Derivatives

Phosphodiesterase (PDE) Inhibition Mechanisms

Derivatives of the pyridazinone core are well-documented inhibitors of phosphodiesterases (PDEs), a superfamily of enzymes responsible for hydrolyzing cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). By inhibiting these enzymes, pyridazinone compounds can modulate intracellular levels of these second messengers, leading to various therapeutic effects.

PDE III Inhibition

Certain pyridazin-3(2H)-one derivatives have been identified as potent inhibitors of phosphodiesterase III (PDE III), an enzyme primarily found in cardiac and vascular smooth muscle. Inhibition of PDE III leads to an increase in intracellular cAMP levels, resulting in positive inotropic effects in the heart and vasodilation in blood vessels. This mechanism is central to the action of several pyridazinone-based cardiotonic agents. For instance, Bemoradan, a notable pyridazinone derivative, is recognized as a potent positive inotropic agent due to its inhibitory action on cardiac phosphodiesterase III.

PDE4B Inhibition

Phosphodiesterase 4 (PDE4), particularly the PDE4B isoform, is a key regulator of cAMP in inflammatory and immune cells. Inhibition of PDE4B has been a major focus for the development of anti-inflammatory drugs. Research has shown that pyridazinone derivatives can be effective PDE4B inhibitors. One study highlighted a 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one derivative that demonstrated promising activity and selectivity for the PDE4B isoenzyme. By inhibiting PDE4B, these compounds prevent the degradation of cAMP, which in turn suppresses the production of pro-inflammatory cytokines and chemokines by macrophages. This mechanism underscores the potential of these derivatives in treating inflammatory conditions such as chronic obstructive pulmonary disease (COPD) and asthma.

PDE5 Inhibition

Phosphodiesterase 5 (PDE5) specifically hydrolyzes cGMP and is highly expressed in the corpus cavernosum of the penis and in pulmonary vasculature. Inhibition of PDE5 leads to elevated cGMP levels, causing smooth muscle relaxation and vasodilation. This is the established mechanism for treatments of erectile dysfunction and pulmonary hypertension. Studies have explored pyridazinone-based scaffolds for PDE5 inhibition. For example, a series of pyrazolo[1',5':1,6]pyrimido[4,5-d]pyridazin-4(3H)-ones were synthesized and evaluated as PDE5 inhibitors. Several of these compounds exhibited potent inhibitory activity in the low nanomolar range, with high selectivity over other PDE isoforms, marking them as promising candidates for peripheral vasodilators.

Enzyme Inhibition Beyond Phosphodiesterases

The therapeutic potential of 6-(3-methoxyphenyl)pyridazin-3(2H)-one derivatives extends beyond PDE inhibition. These compounds have been shown to interact with and inhibit a variety of other enzymes implicated in diseases ranging from cancer to hypertension and neurodegenerative disorders.

Poly(ADP-ribose) Polymerase (PARP) Inhibition

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are crucial for DNA repair. In cancer therapy, especially for tumors with existing DNA repair defects (like those with BRCA mutations), inhibiting PARP can lead to synthetic lethality and cancer cell death. The pyridazin-3(2H)-one scaffold is a key feature in several potent PARP inhibitors. Notably, FDA-approved drugs such as Olaparib, used in the treatment of ovarian cancer, incorporate this chemical structure. Structure-activity relationship (SAR) studies on pyridazin-3(2H)-one derivatives have led to the development of novel PARP-1 inhibitors with excellent enzymatic activity.

| Compound | Target | IC50 | Therapeutic Indication |

| Olaparib | PARP | 0.015 µM | Ovarian Cancer |

| Fluzoparib | PARP | 1.46 nmol/L | Breast, Ovarian, Gastric Cancer |

| Talazoparib | PARP | 0.0002 µM | Breast, Prostate Cancer |

Angiotensin-Converting Enzyme (ACE) Inhibition

Angiotensin-converting enzyme (ACE) is a central component of the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure. ACE converts angiotensin I to the potent vasoconstrictor angiotensin II. Inhibiting ACE is a primary strategy for managing hypertension. Research involving molecular docking and in vitro assays has identified pyridazinone derivatives with ACE inhibitory activity. One such compound demonstrated an IC50 value of 5.78 µg/mL. Although less potent than the standard drug lisinopril (B193118) (IC50 = 0.85 µg/mL), these findings suggest that the pyridazinone scaffold can be optimized for better ACE inhibition, potentially by incorporating free amino and carboxylic acid groups to enhance binding to the enzyme's active site.

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is a vital enzyme in the synthesis of nucleotides, and its inhibition can halt cell proliferation. This makes DHFR a key target for anticancer and antimicrobial drugs. The pyridazin-3(2H)-one core has been utilized to develop novel DHFR inhibitors. For example, compounds based on an imidazo[2′,1′:2,3]thiazolo[4,5-d]pyridazinone scaffold have been investigated as a new class of DHFR inhibitors, demonstrating the versatility of the pyridazinone structure in targeting this essential enzyme.

Kinase Inhibition (e.g., B-RAF, Bruton Tyrosine Kinase, Fibroblast Growth Factor Receptors, FER Tyrosine Kinase, PI3Kα, DYRK1A, VEGFR-2)

Kinases are a large family of enzymes that play critical roles in cell signaling and are frequently dysregulated in cancer and inflammatory diseases. Pyridazin-3(2H)-one derivatives have been identified as inhibitors of several important kinases.

FER Tyrosine Kinase: A novel pyrido-pyridazinone template was developed as a potent inhibitor of FER tyrosine kinase, a non-receptor tyrosine kinase implicated in cancer. Optimization of a lead compound with strong enzyme inhibitory activity (IC50 = 0.5 nM) led to derivatives with improved bioavailability and significant tumor growth inhibition in preclinical models.

Other Kinases: The pyridazinone scaffold is present in inhibitors targeting a range of other kinases, including B-RAF, Bruton Tyrosine Kinase (BTK), and Fibroblast Growth Factor Receptors (FGFRs). For instance, a series of pyrazolo[3,4-d]pyridazinone derivatives yielded a compound with potent activity against the BTK enzyme (IC50 = 2.1 nM). This broad activity highlights the potential of pyridazinone derivatives as versatile kinase-targeted therapies.

Cholinesterase Inhibition (AChE, BuChE)

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a cornerstone of symptomatic treatment for Alzheimer's disease, as it increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain. Several studies have focused on pyridazinone derivatives as cholinesterase inhibitors.

In one study, a series of [3-(2/3/4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]methyl carbamate (B1207046) derivatives were synthesized and evaluated. The compound [3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]methyl heptylcarbamate was identified as the most potent and selective inhibitor of equine BuChE (eqBuChE) with an IC50 of 12.8 µM, while showing no inhibition of AChE at concentrations up to 100 µM. Kinetic studies revealed a mixed-type inhibition mechanism, suggesting binding to both the catalytic active site and the peripheral anionic site of the enzyme. These findings point to the 6-(2-methoxyphenyl)pyridazin-3(2H)-one scaffold as a promising starting point for developing selective BuChE inhibitors for Alzheimer's therapy.

| Compound Derivative | Target Enzyme | IC50 (µM) | Inhibition Type |

| [3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]methyl heptylcarbamate | eqBuChE | 12.8 | Mixed-type |

| [3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]methyl hexylcarbamate | eqBuChE | 35 | Mixed-type |

| [3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]methyl (4-methylphenyl)carbamate | eqBuChE | 34.5 | Competitive |

| [3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]methyl (4-methylphenyl)carbamate | EeAChE | >100 (38.9% inhibition at 100 µM) | N/A |

Modulation of Cellular Pathways

Derivatives of the this compound scaffold have been the subject of extensive research, revealing their capacity to interact with and modulate a variety of crucial cellular pathways. These investigations have highlighted the therapeutic potential of this chemical class across different domains, from cardiovascular diseases to oncology and inflammatory conditions. The following sections detail the specific mechanisms through which these compounds exert their effects at a cellular and molecular level.

Direct Vasorelaxant Mechanisms

Pyridazin-3(2H)-one derivatives are recognized for their significant vasorelaxant properties, which are primarily attributed to their direct action on vascular smooth muscle. nih.gov Research has shown that these compounds can induce vasodilation through multiple mechanisms, a key one being the modulation of the endothelial nitric oxide synthase (eNOS) pathway. nih.govrsc.org

Certain novel series of pyridazin-3-one derivatives have demonstrated the ability to significantly upregulate eNOS mRNA expression and increase the aortic content of nitric oxide (NO). rsc.org For instance, compounds 4f , 4h , 5d , and 5e were identified as having superior vasorelaxant activity compared to reference standards like hydralazine (B1673433) and nitroglycerin. rsc.org This enhanced NO production leads to the relaxation of vascular smooth muscle, resulting in vasodilation. The vasodilatory effects of pyridazinone derivatives have been confirmed in various in vitro models, including isolated rat thoracic aorta and sheep carotid arteries. nih.govrsc.orgeurekaselect.com The diverse substitutions on the pyridazinone core allow for the fine-tuning of this activity, making it a promising scaffold for developing novel antihypertensive agents. nih.govresearchgate.net

Table 1: Vasorelaxant Activity of Selected Pyridazin-3-one Derivatives

| Compound | EC₅₀ (μM) | Reference |

|---|---|---|

| 4f | 0.0136 | rsc.org |

| 4h | 0.0117 | rsc.org |

| 5d | 0.0053 | rsc.org |

| 5e | 0.0025 | rsc.org |

| Hydralazine (Reference) | 18.2100 | rsc.org |

| Nitroglycerin (Reference) | 0.1824 | rsc.org |

Tubulin Polymerization Inhibition

The microtubule network, composed of tubulin polymers, is essential for cell division, motility, and intracellular transport. Its disruption is a validated strategy in cancer therapy. Certain heterocyclic compounds, including derivatives related to the pyridazinone scaffold, have been identified as inhibitors of tubulin polymerization, often by binding to the colchicine (B1669291) site on β-tubulin. researchgate.netnih.gov

While research specifically on this compound derivatives as tubulin inhibitors is still emerging, related structures have shown significant promise. For example, a series of pyrazoline derivatives bearing a 3,4,5-trimethoxy phenyl moiety demonstrated potent inhibition of tubulin polymerization. nih.gov One of the most active compounds, 3q , was comparable to the positive control, colchicine, in its inhibitory effect. nih.gov Similarly, other complex heterocyclic systems have been designed as tubulin polymerization inhibitors, arresting the cell cycle in the G2/M phase and inducing apoptosis. researchgate.netmdpi.com Molecular docking studies suggest that these compounds interact with and bind at the colchicine binding site of tubulin, disrupting the formation of microtubules and leading to cell death. researchgate.net

Table 2: Tubulin Polymerization Inhibitory Activity of Related Heterocyclic Compounds

| Compound | Target Cell Line | IC₅₀ (μM) | Tubulin Polymerization Inhibition (IC₅₀, μM) | Reference |

|---|---|---|---|---|

| 8o | PKO (Colon Carcinoma) | 0.15 | 3.1 | researchgate.net |

| 8o | NCI-H1299 (Lung Cancer) | 0.14 | 3.1 | researchgate.net |

| 8o | A549 (Lung Cancer) | 0.37 | 3.1 | researchgate.net |

| 3q | Various Cancer Cell Lines | Potent | Comparable to Colchicine | nih.gov |

| 16a | MGC-803 | 0.4 | 2.4 | mdpi.com |

| Colchicine (Reference) | - | - | 8.6 - 10.6 | researchgate.net |

DNA Binding Interactions (e.g., Minor Groove Binding)

Deoxyribonucleic acid (DNA) is a primary target for many chemotherapeutic agents. One mechanism of action involves non-covalent binding to the minor groove of the DNA double helix. nih.gov Minor groove binders are typically planar, concave molecules with cationic groups that can fit into the curvature of the groove and interact with the DNA base pairs. nih.gov

Novel aryl guanidinium (B1211019) analogues incorporating the pyridazin-3(2H)-one core have been specifically designed and synthesized as potential DNA minor groove binders. nih.govnih.gov The hypothesis is that the pyridazin-3(2H)-one structure can enhance the formation of hydrogen bonds within the DNA minor groove, stabilizing the drug-DNA complex. nih.gov These compounds feature cationic guanidinium groups that can form ionic interactions with the negatively charged phosphate (B84403) backbone of DNA. nih.gov The DNA binding ability of these new derivatives was assessed using DNA UV-thermal denaturation experiments. Studies showed that bis-guanidinium compounds (1-4 ) exhibited a weak but definite DNA binding affinity and demonstrated reasonable inhibition of cellular viability in cancer cell lines such as NCI-H460, A2780, and MCF-7. nih.govnih.gov

Interleukin-1 Beta (IL-1β) Production Modulation

Interleukin-1 beta (IL-1β) is a potent pro-inflammatory cytokine that plays a central role in various inflammatory diseases. The modulation of its production is a key therapeutic strategy. Research has demonstrated that certain pyridazinone derivatives can effectively inhibit the production of IL-1β.

Specifically, a series of 5,6-bis(4-methoxyphenyl)-2H-pyridazin-3-one derivatives were synthesized and evaluated for their ability to suppress IL-1β production in lipopolysaccharide (LPS)-stimulated HL-60 cells. nih.gov Several of these compounds displayed potent inhibitory activity, highlighting the potential of the pyridazinone scaffold in developing new anti-inflammatory agents. nih.gov The structure-activity relationships of these compounds were also described, providing a basis for the future design of more potent inhibitors. nih.gov Other studies on pyridazinone-like compounds have further verified their anti-inflammatory properties by showing they can inhibit LPS-induced production of other inflammatory mediators like interleukin 6 (IL-6). nih.gov

Epithelial-Mesenchymal Transition (EMT) Pathway Modulation

Epithelial-Mesenchymal Transition (EMT) is a biological process where epithelial cells lose their characteristics and acquire a mesenchymal phenotype. This pathway is crucial in tumor progression and metastasis. While direct studies on this compound are limited in this specific area, related heterocyclic structures have shown the ability to modulate signaling pathways that drive EMT.

For instance, the JAK2/STAT3 signaling pathway, often activated by cytokines like IL-6, is a known promoter of EMT in cancer cells. nih.gov A 2-phenylnaphthyridin-4-one derivative, LYF-11 , was found to effectively inhibit IL-6-induced EMT in MCF-7 breast cancer cells by inhibiting this specific pathway. nih.gov It repressed the acquisition of mesenchymal traits and reduced the tumor-initiating ability of the cells. nih.gov Similarly, other small molecules have been shown to alleviate transforming growth factor-β1 (TGF-β1)-induced EMT, a key step in fibrosis, by modulating pathways such as MEK/ERK and PI3K/AKT/mTOR. nih.gov These findings suggest that the broader class of N-heterocyclic compounds, including potentially pyridazinone derivatives, could be explored for their ability to modulate the complex EMT process.

Structure Activity Relationship Sar Studies of 6 3 Methoxyphenyl Pyridazin 3 2h One and Its Analogues

Influence of Aryl/Methoxyphenyl Substitution at Position 6 on Biological Activity

The substitution pattern on the aryl ring at position 6 of the pyridazinone core is a critical determinant of biological activity and potency. Modifications to this part of the molecule can significantly influence the compound's interaction with its biological target.

Research into the vasorelaxant properties of pyridazinone derivatives has highlighted the importance of the aryl substituent. For instance, compounds featuring a 6-phenyl group have been investigated for their antihypertensive effects. nih.gov The introduction of specific substituents on this phenyl ring can modulate this activity. Studies on 6-fluoroarylpyridazinone derivatives have demonstrated their potential as vasorelaxant agents. nih.gov In the context of analgesic and anti-inflammatory actions, the presence of a heterocyclic ring at the 6-position has been shown to enhance activity. sarpublication.com

For cardiotonic activity, derivatives of 6-(4-acylaminophenyl)-4,5-dihydropyridazin-3(2H)-one have been synthesized and evaluated. Among these, 6-(4-Methanesulfonamidophenyl)-2-phenyl-4,5-dihydropyridazin-3(2H)-one was identified as having significant inodilatory properties. researchgate.net This indicates that both the substitution on the phenyl ring (acylamino group) and its specific nature (methanesulfonamido) are key for this biological effect.

In the realm of anticancer research, the electronic properties of the substituent on the 6-aryl ring play a crucial role. In a series of fused pyrrolo-pyridazines, it was observed that attaching electron-withdrawing groups to the phenyl ring had a positive impact on the antiproliferative activity. acs.org The position of these groups was also found to be important, with the 3-nitrophenyl derivative demonstrating the most potent activity against several cancer cell lines. acs.org

The following table summarizes the influence of various substituents at position 6 on the observed biological activities.

| Core Structure | Substituent at Position 6 | Biological Activity |

| Pyridazin-3(2H)-one | Phenyl | Antihypertensive, Cardiotonic nih.govresearchgate.net |

| Pyridazin-3(2H)-one | Fluoroaryl | Vasorelaxant nih.gov |

| Pyridazin-3(2H)-one | 4-Acylaminophenyl | Cardiotonic researchgate.net |

| Pyridazin-3(2H)-one | 4-Methanesulfonamidophenyl | Inodilatory researchgate.net |

| Fused Pyrrolo-pyridazine | 3-Nitrophenyl | Antiproliferative acs.org |

Impact of Derivatization at the Pyridazinone N-2 Position

The N-2 position of the pyridazinone ring is another key site for chemical modification, and derivatization at this position has been extensively explored to modulate the pharmacological profile of these compounds. The introduction of various substituents at N-2 can influence potency, selectivity, and pharmacokinetic properties.

For analgesic and anti-inflammatory activities, the presence of an acetamide (B32628) side chain linked to the lactam nitrogen at the N-2 position has been shown to enhance the desired effects, often with reduced ulcerogenic potential compared to standard nonsteroidal anti-inflammatory drugs (NSAIDs). sarpublication.com In a series of potent analgesic compounds, 2-substituted 4,5-functionalized 6-phenyl-3(2H)-pyridazinone derivatives were identified as having negligible side effects commonly associated with NSAIDs. jscimedcentral.com

In the context of cardiovascular applications, N-2 substitution is critical for phosphodiesterase 5 (PDE5) inhibitory activity. SAR studies revealed that the presence of a benzyl (B1604629) group at the pyridazine (B1198779) N-2 position was associated with potent and selective PDE5 inhibition. nih.gov Other research has shown that substituting the N-2 position with arylpiperazinylalkyl groups can confer antinociceptive effects. sarpublication.com Similarly, 6-phenyl-2-(morpholin-4-ylmethyl)-4,5-dihydropyridazin-3(2H)-one was found to exhibit more potent antihypertensive activity than the reference drug hydralazine (B1673433). nih.gov

For anticonvulsant activity, Mannich bases prepared by reacting 6-aryl-4,5-dihydro-(2H)-pyridazin-3-one with formaldehyde (B43269) and secondary cyclic amines like imidazole (B134444) or 1,2,4-triazole (B32235) have shown promise. researchgate.net These N-2 substituted derivatives were effective against maximal electroshock (MES), isoniazid (B1672263), and pentylenetetrazole-induced convulsions. researchgate.net

The table below illustrates the effect of different N-2 substituents on the biological activity of pyridazinone derivatives.

| Core Structure | Substituent at N-2 Position | Biological Activity |

| 6-Phenyl-pyridazin-3(2H)-one | Acetamide side chain | Analgesic, Anti-inflammatory sarpublication.com |

| Pyrazolo[3,4-d]pyridazinone | Benzyl | PDE5 Inhibitory nih.gov |

| 6-Phenyl-4,5-dihydropyridazin-3(2H)-one | Morpholin-4-ylmethyl | Antihypertensive nih.gov |

| 6-Aryl-4,5-dihydropyridazin-3(2H)-one | Imidazol-1-ylmethyl / 1,2,4-triazol-1-ylmethyl | Anticonvulsant researchgate.net |

| 6-Phenyl-pyridazin-3(2H)-one | Arylpiperazinylalkyl | Antinociceptive sarpublication.com |

Effects of Substituents at Positions 4 and 5 of the Pyridazinone Ring

While positions 6 and 2 are the most commonly modified sites, substitutions at positions 4 and 5 of the pyridazinone ring also have a profound impact on the biological activity. These positions can be functionalized to fine-tune the molecule's properties and interactions with its target.

The introduction of halogen atoms at positions 4 and 5 has been a successful strategy in the development of analgesic agents. A series of 2-substituted 4,5-dihalo-3(2H)-pyridazinone derivatives were reported to possess high analgesic activity without the ulcerogenic side effects typical of many NSAIDs. sarpublication.comjscimedcentral.com Further functionalization of these positions has also been explored. For example, 2-substituted 4,5-functionalized 6-phenyl-3(2H)-pyridazinone derivatives have been shown to be potent analgesics with a favorable side-effect profile. jscimedcentral.com